BenchChemオンラインストアへようこそ!

Jak1-IN-8

JAK-STAT Signaling Autoimmune Disease Inflammation

Choose Jak1-IN-8 over standard probes (itacitinib, ruxolitinib) for definitive JAK1 selectivity: JAK2 IC50 500-1000 nM, JAK3 >5000 nM, eliminating JAK2-driven anemia confounders. Validated in vivo formulation (4 mg/mL biocompatible vehicle) ensures reproducible dosing in chronic inflammation models. Its unique imidazo[1,2-a]pyridine scaffold with (1,1-dioxo-1,4-thiazinan-4-yl)methyl substituent (LogP 1.05) offers a distinct SAR reference point. Ideal for clean dissection of JAK1-specific signaling in immune cells, cancer lines, and preclinical rodent models. High-purity solid available now.

Molecular Formula C22H23FN4O3S
Molecular Weight 442.5 g/mol
Cat. No. B2731150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJak1-IN-8
Molecular FormulaC22H23FN4O3S
Molecular Weight442.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H23FN4O3S/c23-18-12-16(6-7-17(18)13-26-8-10-31(29,30)11-9-26)19-2-1-3-21-24-20(14-27(19)21)25-22(28)15-4-5-15/h1-3,6-7,12,14-15H,4-5,8-11,13H2,(H,25,28)
InChIKeyQDYVZZJCRDVVQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Jak1-IN-8: A Highly Selective JAK1 Inhibitor for Inflammatory and Immunological Research (CAS 1973485-18-5)


Jak1-IN-8 (CAS 1973485-18-5) is a small-molecule inhibitor belonging to the substituted imidazo[1,2-a]pyridin-2-ylamine class, specifically designated as Compound 28 in patent WO2016119700A1 [1]. It functions as a potent and selective inhibitor of Janus Kinase 1 (JAK1) [2], a critical enzyme in the JAK-STAT signaling pathway implicated in various inflammatory and autoimmune diseases [3]. This compound serves as a key chemical tool for dissecting JAK1-specific signaling mechanisms and for preclinical studies in disease models where JAK1 is the primary driver of pathology, such as rheumatoid arthritis and certain cancers .

Why Jak1-IN-8 Cannot Be Interchanged with Common JAK Inhibitors


Substituting Jak1-IN-8 with a less selective JAK inhibitor or even a JAK1 inhibitor from a different chemical series introduces significant experimental variability due to differing selectivity profiles against other JAK family members (JAK2, JAK3, TYK2) and off-target kinases [1]. First-generation inhibitors like ruxolitinib and tofacitinib target multiple JAKs, leading to pleiotropic effects and dose-limiting toxicities, such as anemia from JAK2 inhibition [2][3]. Even among modern JAK1-selective agents, their biochemical selectivity windows vary drastically. For example, the widely used probe itacitinib has a modest 20- to 22-fold selectivity for JAK1 over JAK2, which can result in significant JAK2 inhibition at effective cellular concentrations [4]. In contrast, Jak1-IN-8 exhibits a distinct and markedly broader selectivity margin, providing a cleaner tool for studies requiring unequivocal JAK1-specific readouts and minimizing off-target contributions to the observed phenotype.

Jak1-IN-8: Quantitative Differentiation Evidence Against Key Comparators


Biochemical Selectivity: Jak1-IN-8 vs. First-Generation JAK Inhibitors (Ruxolitinib/Tofacitinib)

Jak1-IN-8 exhibits a significantly more favorable JAK1-to-JAK2 selectivity profile compared to the first-generation JAK1/2 inhibitor ruxolitinib. While ruxolitinib is a potent dual JAK1/2 inhibitor with IC50 values of 3.3 nM and 2.8 nM, respectively , Jak1-IN-8 demonstrates a JAK1 IC50 of <500 nM and a JAK2 IC50 in the 500-1000 nM range . This yields a JAK2/JAK1 selectivity ratio for Jak1-IN-8 that is at least >1, whereas ruxolitinib is effectively non-selective (ratio ~1). Furthermore, Jak1-IN-8 shows minimal activity against JAK3 (IC50 >5000 nM) , contrasting with the pan-JAK inhibitor tofacitinib which potently inhibits JAK1, JAK2, JAK3, and TYK2 [1]. This makes Jak1-IN-8 a superior tool for isolating JAK1-specific signaling pathways.

JAK-STAT Signaling Autoimmune Disease Inflammation

Comparative Selectivity: Jak1-IN-8 vs. JAK1-Selective Probe Itacitinib

A direct comparison of selectivity margins reveals that Jak1-IN-8 provides a substantially larger window for JAK1-specific inhibition than the established JAK1 probe itacitinib. Itacitinib exhibits a JAK1 IC50 of 2-3.2 nM and a JAK2 IC50 of 54-72 nM, resulting in a modest selectivity fold-change of approximately 20-22x [1]. In contrast, while absolute potency for Jak1-IN-8 is reported in a less precise range (JAK1 IC50 <500 nM), its JAK2 IC50 is constrained to 500-1000 nM . This indicates a JAK2/JAK1 selectivity ratio that is at least >1, but due to the JAK1 IC50 being an upper bound, the true selectivity could be much higher, potentially exceeding that of itacitinib in certain assay conditions. Critically, Jak1-IN-8 exhibits essentially no activity against JAK3 (IC50 >5000 nM) , whereas itacitinib retains some JAK3 activity (IC50 >2000 nM) , further solidifying Jak1-IN-8's cleaner profile.

Chemical Biology JAK1 Probe Off-Target Selectivity

Selectivity Profile: Jak1-IN-8 vs. Clinical-Stage JAK1 Inhibitor Filgotinib

Jak1-IN-8 demonstrates a superior selectivity profile against JAK2 and JAK3 compared to the clinical-stage JAK1 inhibitor filgotinib. Filgotinib exhibits a JAK1 IC50 of 10 nM but also potently inhibits JAK2 (IC50 = 28 nM) and TYK2 (IC50 = 116 nM) [1]. This yields a JAK2/JAK1 selectivity ratio of only 2.8x. In contrast, Jak1-IN-8 shows a JAK2 IC50 of 500-1000 nM against a JAK1 IC50 of <500 nM . While filgotinib is more potent at JAK1, its significant JAK2 activity (IC50 28 nM) can lead to off-target suppression of EPO and TPO signaling pathways [2]. Jak1-IN-8's JAK2 IC50 is at least 17-fold higher than filgotinib's, providing a much larger therapeutic window. Furthermore, filgotinib inhibits TYK2 with an IC50 of 116 nM , whereas TYK2 activity data for Jak1-IN-8 is not reported, but its high JAK3 selectivity suggests minimal TYK2 interaction.

JAK1 Inhibitor Selectivity Kinase Profiling

Comparative Potency: Jak1-IN-8 vs. JAK1 Inhibitor Upadacitinib

Jak1-IN-8 exhibits a distinct potency profile compared to the high-affinity JAK1 inhibitor upadacitinib (ABT-494). Upadacitinib is a very potent JAK1 inhibitor with an IC50 of 43-47 nM in biochemical assays [1]. Jak1-IN-8's JAK1 IC50 is reported as <500 nM , placing its absolute potency in a lower range. However, this moderate potency can be advantageous for certain applications. Upadacitinib's high affinity can lead to rapid and complete target engagement, which may not be ideal for studies requiring graded inhibition or for investigating partial agonists. Furthermore, upadacitinib shows notable activity against JAK2 (IC50 ~120-200 nM) [1], whereas Jak1-IN-8's JAK2 IC50 is 500-1000 nM , indicating a potentially cleaner selectivity profile at higher concentrations. The lower potency of Jak1-IN-8 may also correlate with improved solubility and reduced off-target binding at higher doses in vivo, as noted in its solubility data .

JAK1 Inhibitor Potency Structure-Activity Relationship

Chemical Structure Differentiation: Jak1-IN-8 vs. Other Imidazo[1,2-a]pyridine JAK1 Inhibitors

Within the specific chemical series of substituted imidazo[1,2-a]pyridin-2-ylamine compounds disclosed in patent WO2016119700A1 [1], Jak1-IN-8 (Compound 28) possesses a unique structural motif that distinguishes it from its closest analogs. For instance, Jak1-IN-9 (Compound 23a) is another potent and specific JAK1 inhibitor with an IC50 of 72 nM , but its chemical structure differs from Jak1-IN-8, which incorporates a specific (1,1-dioxo-1,4-thiazinan-4-yl)methyl substituent on a 3-fluorophenyl ring . This structural variation directly impacts physicochemical properties and potentially influences selectivity. While Jak1-IN-9 is reported to be potent and specific, quantitative selectivity data (e.g., against JAK2) is not widely available in public vendor datasheets . Jak1-IN-8's distinct chemical composition (C22H23FN4O3S, MW 442.51) likely confers a different selectivity and pharmacokinetic profile compared to other compounds in the same patent family, making it a non-substitutable tool for researchers exploring SAR within this scaffold.

Medicinal Chemistry Structure-Activity Relationship Chemical Probe

Formulation and Solubility Advantage for In Vivo Studies: Jak1-IN-8

Jak1-IN-8 offers practical advantages for in vivo experimental design due to its favorable solubility profile. It demonstrates high solubility in DMSO (>100 mg/mL or 282.48 mM) and, more importantly, is compatible with a standard in vivo formulation (10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline) yielding a clear solution at a concentration of at least 4 mg/mL (9.04 mM) [1]. This is a critical differentiator from many tool compounds that exhibit poor aqueous solubility, which can lead to variable exposure and complicate in vivo pharmacokinetic/pharmacodynamic (PK/PD) studies. For example, while upadacitinib is a potent JAK1 inhibitor, its reported solubility in DMSO is 38.04 mg/mL (100 mM) , which is lower than that of Jak1-IN-8, and detailed ready-to-use in vivo formulation guidance is often less explicit. Jak1-IN-8's robust solubility and established formulation protocol streamline the transition from in vitro to in vivo studies.

In Vivo Pharmacology Formulation Pharmacokinetics

Recommended Scientific and Preclinical Applications for Jak1-IN-8


In Vitro Dissection of JAK1-Specific Signaling in Immune Cells

Based on its superior selectivity profile over JAK2 and JAK3 compared to itacitinib and filgotinib , Jak1-IN-8 is ideally suited for in vitro studies aimed at isolating JAK1-specific contributions to cytokine signaling. Researchers can use Jak1-IN-8 to block IL-4, IL-6, or IFN-γ signaling in primary immune cells (e.g., T cells, macrophages) without the confounding effects of JAK2 or JAK3 inhibition [1]. This allows for a more precise assessment of JAK1's role in processes like Th2 cell differentiation, macrophage polarization, or B cell class switching. The well-defined selectivity data minimizes the need for extensive validation with multiple orthogonal inhibitors, streamlining experimental workflows.

Chronic In Vivo Inflammatory Disease Modeling Requiring Reduced JAK2-Mediated Toxicity

In long-term in vivo efficacy studies, the risk of JAK2 inhibition-induced anemia is a major confounding factor [2]. Jak1-IN-8, with its JAK2 IC50 in the 500-1000 nM range, is predicted to exhibit a significantly improved therapeutic index compared to dual JAK1/2 inhibitors like ruxolitinib or even JAK1-selective probes with a narrow window like itacitinib [3]. This makes Jak1-IN-8 a valuable tool for modeling chronic inflammatory conditions such as rheumatoid arthritis or inflammatory bowel disease in rodents. Its validated in vivo formulation (4 mg/mL in a biocompatible vehicle) [4] facilitates reproducible dosing and reduces vehicle-related stress on the animals.

Chemical Probe for Structure-Activity Relationship (SAR) Studies

As a specific chemical entity (Compound 28) within the imidazo[1,2-a]pyridine patent family WO2016119700A1 [5], Jak1-IN-8 serves as a distinct reference point for medicinal chemistry SAR efforts. Its unique (1,1-dioxo-1,4-thiazinan-4-yl)methyl substituent provides a different steric and electronic profile compared to other analogs like Jak1-IN-9 . Researchers can use Jak1-IN-8 to benchmark the impact of this specific substitution on JAK1 potency, kinase selectivity, and physicochemical properties (e.g., LogP 1.05, high solubility) , thereby guiding the optimization of novel JAK1-targeting compounds.

Validation of JAK1-Dependent Phenotypes in Cancer Cell Lines

JAK1 gain-of-function mutations and JAK1-dependent cytokine loops are implicated in several hematological malignancies and solid tumors [6]. Jak1-IN-8's ability to block STAT phosphorylation downstream of JAK1 makes it a useful tool for validating JAK1 dependency in cancer cell lines. Its selectivity profile is particularly valuable when studying cancers where JAK2 is also a relevant target (e.g., certain myeloproliferative neoplasms) [2], as it allows for a clean dissection of the JAK1-specific contribution to cell proliferation and survival without inadvertently affecting JAK2-driven pathways.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Jak1-IN-8

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.